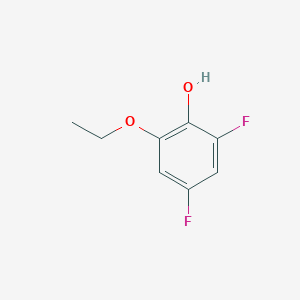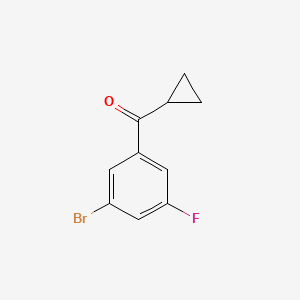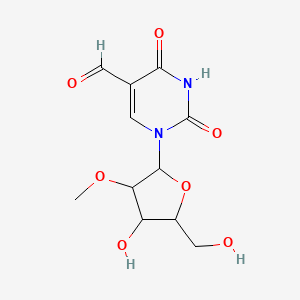![molecular formula C10H18F2N2 B15090969 (3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B15090969.png)
(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine is a synthetic organic compound that features a piperidine ring substituted with a difluoropyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine typically involves the reaction of piperidine derivatives with difluoropyrrolidine. One common method includes the use of N-substituted piperidines, which undergo ring contraction and deformylative functionalization to yield the desired product . The reaction conditions often involve the use of specific oxidants and additives to achieve selectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amine derivatives, and various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where fluorine-containing compounds are valued for their unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine: A related compound with similar structural features but lacking the piperidine ring.
Pyrrolopyrazine derivatives: Compounds that contain both pyrrole and pyrazine rings, exhibiting diverse biological activities.
Uniqueness
(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine is unique due to its combination of a piperidine ring and a difluoropyrrolidine moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18F2N2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(3S)-3-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)3-5-14(8-10)7-9-2-1-4-13-6-9/h9,13H,1-8H2/t9-/m0/s1 |
InChI Key |
IBSNPTYRXNSPFP-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)CN2CCC(C2)(F)F |
Canonical SMILES |
C1CC(CNC1)CN2CCC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate](/img/structure/B15090893.png)


![tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate](/img/structure/B15090902.png)



![[3-Acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B15090946.png)
![1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15090952.png)

methanone](/img/structure/B15090965.png)
